

stability and reactivity of 1-Bromo-4-(1,1-difluoroethyl)benzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-Bromo-4-(1,1-difluoroethyl)benzene
Cat. No.:	B1519640

[Get Quote](#)

An In-Depth Technical Guide to the Stability and Reactivity of **1-Bromo-4-(1,1-difluoroethyl)benzene**

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Modern Role of Fluorinated Building Blocks

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery and materials science. Fluorinated motifs, such as the 1,1-difluoroethyl group, are prized for their ability to modulate key physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.^[1] **1-Bromo-4-(1,1-difluoroethyl)benzene** emerges as a particularly valuable building block, offering the dual functionality of a stable, electron-withdrawing difluoroethyl moiety and a versatile aryl bromide handle for synthetic elaboration. This guide provides a comprehensive analysis of its stability profile and reactivity, offering field-proven insights and detailed protocols to empower its effective use in research and development.

Molecular Profile and Physicochemical Properties

1-Bromo-4-(1,1-difluoroethyl)benzene (CAS Number: 1000994-95-5) is a halogenated aromatic compound featuring a benzene ring substituted with a bromine atom and a 1,1-

difluoroethyl group at the para position.[2][3][4] This structure underpins its synthetic utility.

Caption: Structure of **1-Bromo-4-(1,1-difluoroethyl)benzene**.

The table below summarizes its key physicochemical properties, which are essential for experimental design and process development.

Property	Value	Source(s)
CAS Number	1000994-95-5	[2][5][6]
Molecular Formula	C ₈ H ₇ BrF ₂	[3][4]
Molecular Weight	221.04 g/mol	[3][4]
Appearance	Pale yellow liquid	[2][6]
Density	1.495 g/mL at 25 °C	
Refractive Index (n _{20/D})	1.503	
Flash Point	82.2 °C (180.0 °F)	

Chemical Stability and Handling

A thorough understanding of a compound's stability is critical for ensuring experimental reproducibility, safety, and long-term storage integrity.

Intrinsic Stability

1-Bromo-4-(1,1-difluoroethyl)benzene is stable under normal laboratory and storage conditions.[5] Its stability can be attributed to the strong C-F bonds of the difluoroethyl group and the inherent aromaticity of the benzene ring.

Conditions to Avoid and Incompatibilities

While generally stable, its integrity can be compromised under specific conditions. Prudent laboratory practice dictates avoiding the following:

- Excess Heat and Ignition Sources: The compound is a combustible liquid.[5] It should be kept away from open flames, hot surfaces, and sparks.[5][7]

- Strong Oxidizing Agents: As with many organic molecules, it may react exothermically with strong oxidizing agents.[5][7]
- Strong Acids and Bases: While generally robust, prolonged exposure to harsh acidic or basic conditions should be evaluated, particularly at elevated temperatures.[7]

Hazardous Decomposition

Under thermal stress, such as in a fire, decomposition can occur, leading to the release of hazardous products including:

- Carbon monoxide (CO) and Carbon dioxide (CO₂)[5][7]
- Hydrogen fluoride (HF)[5][7]
- Hydrogen bromide (HBr)[5]

Recommended Storage and Handling Protocol

Causality: The following protocol is designed to mitigate risks associated with combustion, chemical incompatibility, and degradation, ensuring the compound's purity is maintained.

- Storage:
 - Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][8]
 - Keep away from heat, sparks, open flames, and other ignition sources.[5][7]
 - Store separately from incompatible materials, particularly strong oxidizing agents.[5]
- Handling:
 - Use only under a chemical fume hood to ensure adequate ventilation.[5]
 - Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields or a face shield, chemical-resistant gloves, and a lab coat.[5][9]
 - Avoid all personal contact, including inhalation of vapors and contact with skin or eyes.[9]

- Ground and bond containers when transferring material to prevent static discharge.[7]
- Ensure eyewash stations and safety showers are readily accessible.[5]

Reactivity Profile and Synthetic Applications

The reactivity of **1-Bromo-4-(1,1-difluoroethyl)benzene** is dominated by the aryl bromide moiety, which serves as a versatile linchpin for carbon-carbon and carbon-heteroatom bond formation. The electron-withdrawing nature of the para-substituted difluoroethyl group enhances the electrophilicity of the carbon atom bonded to bromine, making it an excellent substrate for transition-metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Br bond is an ideal handle for palladium-catalyzed reactions, which are fundamental transformations in modern organic synthesis.

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organohalide with an organoboron species.[10][11] **1-Bromo-4-(1,1-difluoroethyl)benzene** is an excellent substrate for this transformation, allowing for the synthesis of diverse biaryl structures.

Fig. 1: Suzuki-Miyaura Catalytic Cycle

[Click to download full resolution via product page](#)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 4-(1,1-Difluoroethyl)-4'-methyl-1,1'-biphenyl

Causality: This protocol uses a standard palladium catalyst and a phosphine ligand. The base (K_2CO_3) is crucial for activating the boronic acid to facilitate the transmetalation step.[\[11\]](#) A mixture of solvents (e.g., dioxane/water) is often used to ensure all components remain in solution.

- Setup: To an oven-dried Schlenk flask, add **1-Bromo-4-(1,1-difluoroethyl)benzene** (1.0 mmol, 1.0 equiv), (4-methylphenyl)boronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (2.5 mmol, 2.5 equiv), and $Pd(PPh_3)_4$ (0.03 mmol, 3 mol%).
- Inerting: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
- Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.
- Reaction: Heat the mixture to 90 °C with vigorous stirring.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 8-16 hours).
- Workup: Cool the reaction to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
- Purification: Combine the organic layers, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

This reaction is a powerful method for constructing C-N bonds, enabling the synthesis of N-aryl amines from aryl halides.[\[12\]](#)[\[13\]](#)[\[14\]](#) The choice of phosphine ligand is critical and often depends on the specific amine and aryl halide partners.[\[15\]](#)

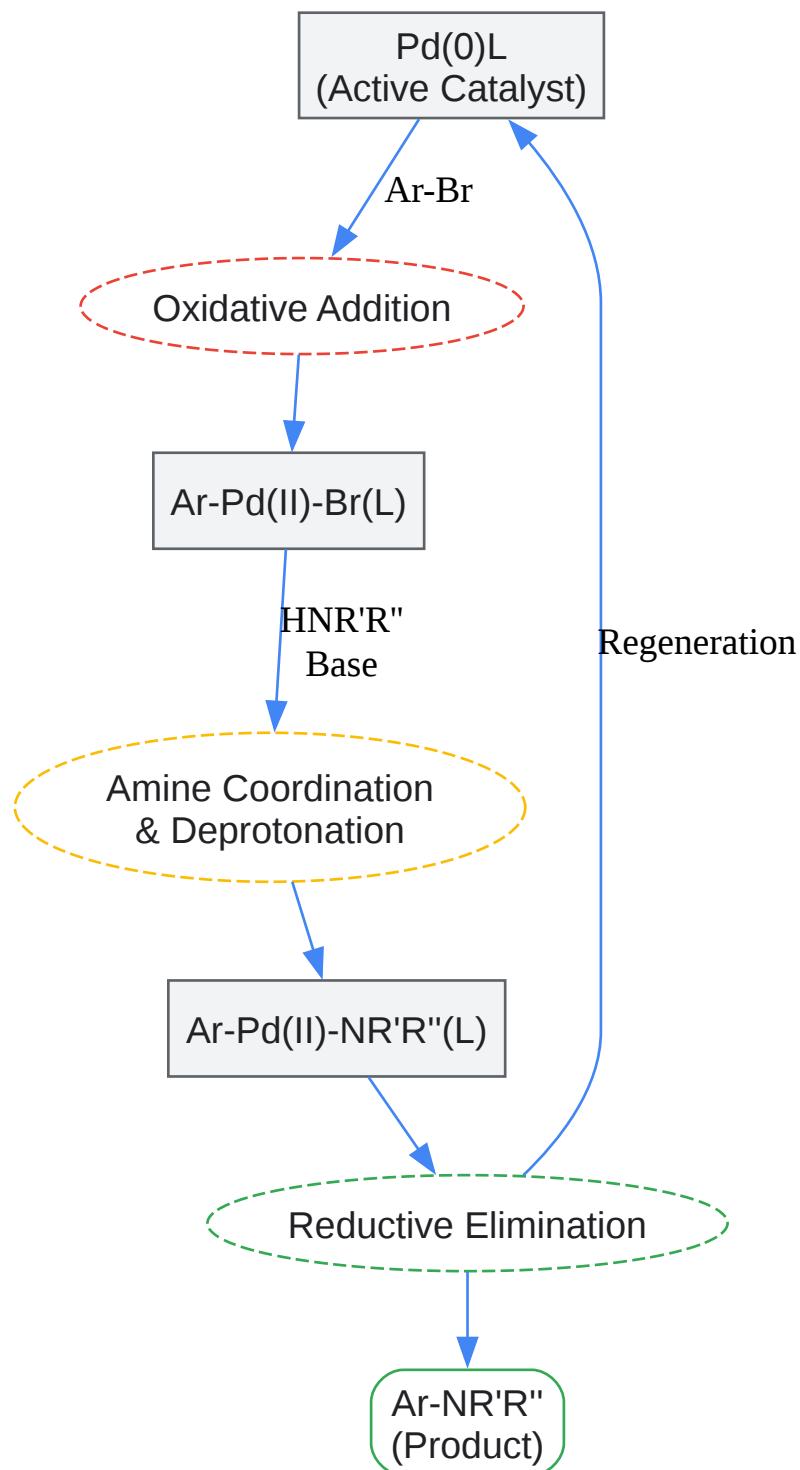


Fig. 2: Buchwald-Hartwig Amination Cycle

[Click to download full resolution via product page](#)

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of 4-(1,1-Difluoroethyl)-N-phenylaniline

Causality: This protocol employs a common palladium precursor ($\text{Pd}_2(\text{dba})_3$) and a sterically hindered phosphine ligand (XPhos), a combination known for its high efficiency.[\[14\]](#) A strong, non-nucleophilic base like sodium tert-butoxide is used to deprotonate the amine without competing in the reaction.[\[14\]](#)

- Setup: To an oven-dried Schlenk tube under an inert atmosphere, add **1-Bromo-4-(1,1-difluoroethyl)benzene** (1.0 mmol, 1.0 equiv), tris(dibenzylideneacetone)dipalladium(0) ($\text{Pd}_2(\text{dba})_3$, 0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).[\[14\]](#)
- Base: Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).
- Inerting: Evacuate and backfill the Schlenk tube with argon three times.
- Reagents: Add aniline (1.1 mmol, 1.1 equiv) followed by anhydrous toluene (5 mL) via syringe.
- Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
- Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[\[14\]](#)
- Workup & Purification: After cooling, quench the reaction with saturated aqueous NH_4Cl . Extract with ethyl acetate, dry the combined organic layers over MgSO_4 , filter, and concentrate. Purify the crude product via flash column chromatography.

Grignard Reagent Formation

The C-Br bond can be converted into a Grignard reagent, transforming the electrophilic aromatic ring into a potent nucleophile.[\[16\]](#) This opens access to a different class of products through reaction with various electrophiles like aldehydes, ketones, and esters.[\[16\]](#)[\[17\]](#)

Causality: The formation of a Grignard reagent requires strictly anhydrous conditions, as any protic source (like water) will immediately quench the highly basic reagent.[\[17\]](#)[\[18\]](#) Diethyl ether or THF are common solvents as they are aprotic and help stabilize the Grignard reagent.[\[18\]](#)

The greater reactivity of the C-Br bond compared to a potential C-Cl bond means selective Grignard formation is possible on molecules containing both.[19]

Experimental Protocol: Preparation of (4-(1,1-Difluoroethyl)phenyl)magnesium bromide

- Setup: Assemble an oven-dried three-neck flask equipped with a condenser, a dropping funnel, and a nitrogen inlet. Place magnesium turnings (1.5 mmol, 1.5 equiv) into the flask.
- Activation: Briefly heat the flask under vacuum with a heat gun and then cool under a stream of dry nitrogen. A small crystal of iodine can be added to help initiate the reaction.[17]
- Initiation: Add a small portion of a solution of **1-Bromo-4-(1,1-difluoroethyl)benzene** (1.0 mmol, 1.0 equiv) in anhydrous diethyl ether (5 mL) to the magnesium.
- Propagation: Once the reaction begins (indicated by bubbling and disappearance of the iodine color), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
- Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours until most of the magnesium has been consumed. The resulting grey/brown solution of the Grignard reagent is ready for use in subsequent reactions.

Synthesis Route

Understanding the synthesis of the title compound is valuable for identifying potential impurities and for process development. A common route involves the geminal difluorination of a ketone precursor.[2]

Caption: Synthesis of **1-Bromo-4-(1,1-difluoroethyl)benzene** via fluorination.

Protocol: Synthesis via Deoxofluorination

Causality: This protocol uses diethylaminosulfur trifluoride (DAST) as the fluorinating agent, which is effective for converting ketones to geminal difluorides. The reaction is performed under an inert atmosphere to prevent side reactions with atmospheric moisture.[2]

- Setup: Under an argon atmosphere, dissolve 1-(4-bromophenyl)ethanone (15.0 mmol, 1.0 equiv) in dichloromethane (30 mL).[2]
- Reagent Addition: Slowly add DAST (120.6 mmol, 8.0 equiv) to the solution. Caution: DAST is toxic and moisture-sensitive.
- Reaction: Slowly warm the reaction mixture to 50 °C and stir at this temperature overnight.[2]
- Quenching: Upon completion, carefully and slowly pour the reaction mixture into ice water to quench the excess DAST.
- Extraction: Separate the organic phase. Extract the aqueous phase three times with dichloromethane.[2]
- Purification: Combine the organic phases, dry with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the title compound.[2]

Safety Profile

A comprehensive understanding of the hazards is mandatory for safe handling.

Hazard Class	Statement	GHS Pictogram	Source(s)
Acute Toxicity (Oral)	Toxic if swallowed	Skull/Crossbones	[20]
Acute Toxicity (Dermal)	Toxic in contact with skin	Skull/Crossbones	[20]
Acute Toxicity (Inhalation)	Toxic if inhaled	Skull/Crossbones	[20]
Skin Corrosion/Irritation	Causes skin irritation	Exclamation Mark	[20]
Eye Damage/Irritation	Causes serious eye irritation	Exclamation Mark	[20]
Respiratory Irritation	May cause respiratory irritation	Exclamation Mark	[20]
Physical Hazard	Combustible liquid	Flame	[5]

Conclusion

1-Bromo-4-(1,1-difluoroethyl)benzene is a stable yet highly reactive building block with significant potential in medicinal chemistry and materials science. Its stability under standard conditions simplifies storage and handling, while the aryl bromide functionality provides a reliable and versatile reaction site for constructing complex molecular architectures via modern synthetic methods like Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The protocols and data presented in this guide serve as a robust foundation for scientists to confidently and effectively utilize this valuable compound in their research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. innospk.com [innospk.com]
- 2. Benzene, 1-bromo-4-(1,1-difluoroethyl)- | 1000994-95-5 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. 1-Bromo-4-(1,1-difluoroethyl)benzene (95%) - Amerigo Scientific [amerigoscientific.com]
- 5. fishersci.com [fishersci.com]
- 6. 1-Bromo-4-(1,1-difluoroethyl)benzene, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. fishersci.com [fishersci.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. community.wvu.edu [community.wvu.edu]
- 17. web.mnstate.edu [web.mnstate.edu]
- 18. adichemistry.com [adichemistry.com]
- 19. brainly.in [brainly.in]
- 20. 1-Bromo-4-(1,1-difluoroethyl)benzene, 95%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- To cite this document: BenchChem. [stability and reactivity of 1-Bromo-4-(1,1-difluoroethyl)benzene]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1519640#stability-and-reactivity-of-1-bromo-4-1-1-difluoroethyl-benzene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com